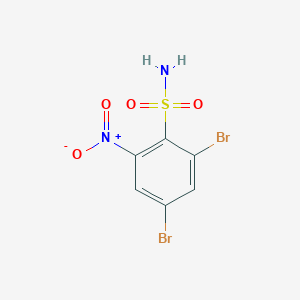
4-Butyl-4-(chloromethyl)tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a clear, colorless liquid that belongs to the class of tetrahydropyrans, which are six-membered ring ethers containing one oxygen atom. The unique structure of this compound makes it a valuable asset in various applications, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran typically involves the reaction of butyl-substituted tetrahydropyran with chloromethylating agents. One common method is the chloromethylation of 4-butyl-tetrahydropyran using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran has a wide range of scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Agriculture: Utilized in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran involves its ability to undergo various chemical reactions, such as substitution and oxidation, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring ether with a similar structure but without the butyl and chloromethyl substituents.
2-(Chloromethyl)tetrahydro-2H-pyran: Similar structure but lacks the butyl group.
4-Chlorobutyl tetrahydro-2H-pyran-2-yl ether: Similar structure but with different substituents.
Uniqueness
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran is unique due to its specific combination of butyl and chloromethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
4-butyl-4-(chloromethyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3 |
Clé InChI |
KGQWYRFCBWIEPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCOCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


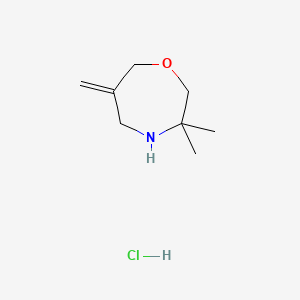


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
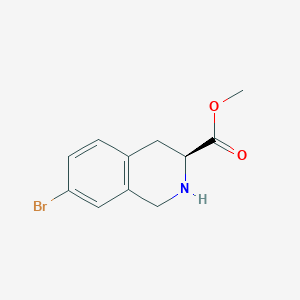
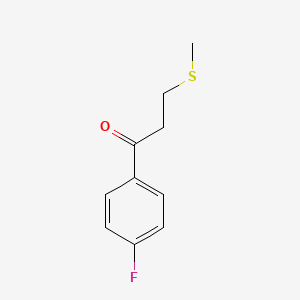


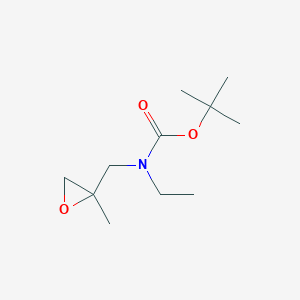
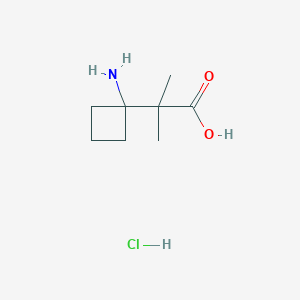
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
